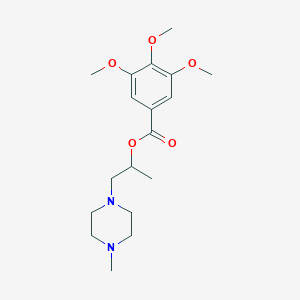
1-(4-Methylpiperazin-1-yl)propan-2-yl 3,4,5-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpiperazin-1-yl)propan-2-yl 3,4,5-trimethoxybenzoate, also known as MPTP, is a chemical compound that has been widely used in scientific research. It is a potent and selective agonist of the serotonin receptor 5-HT1A and has been studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
1-(4-Methylpiperazin-1-yl)propan-2-yl 3,4,5-trimethoxybenzoate acts as a selective agonist of the serotonin receptor 5-HT1A, which is involved in the regulation of mood, anxiety, and stress. It has also been shown to increase dopamine release in the brain, which may contribute to its potential therapeutic effects in Parkinson's disease.
Biochemical and Physiological Effects:
1-(4-Methylpiperazin-1-yl)propan-2-yl 3,4,5-trimethoxybenzoate has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of intracellular signaling pathways. It has also been shown to have anti-inflammatory effects and may have potential as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-Methylpiperazin-1-yl)propan-2-yl 3,4,5-trimethoxybenzoate in lab experiments is its high selectivity for the serotonin receptor 5-HT1A, which allows for more precise targeting of this receptor. However, one limitation is that 1-(4-Methylpiperazin-1-yl)propan-2-yl 3,4,5-trimethoxybenzoate may have off-target effects on other receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 1-(4-Methylpiperazin-1-yl)propan-2-yl 3,4,5-trimethoxybenzoate. One direction is the development of more selective agonists of the serotonin receptor 5-HT1A, which may have improved therapeutic efficacy and fewer off-target effects. Another direction is the investigation of the potential neuroprotective effects of 1-(4-Methylpiperazin-1-yl)propan-2-yl 3,4,5-trimethoxybenzoate in various neurological disorders. Additionally, the use of 1-(4-Methylpiperazin-1-yl)propan-2-yl 3,4,5-trimethoxybenzoate in combination with other drugs may also be explored as a potential therapeutic strategy.
Métodos De Síntesis
The synthesis of 1-(4-Methylpiperazin-1-yl)propan-2-yl 3,4,5-trimethoxybenzoate involves the reaction of 3,4,5-trimethoxybenzoic acid with 1-(4-methylpiperazin-1-yl)propan-2-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure 1-(4-Methylpiperazin-1-yl)propan-2-yl 3,4,5-trimethoxybenzoate.
Aplicaciones Científicas De Investigación
1-(4-Methylpiperazin-1-yl)propan-2-yl 3,4,5-trimethoxybenzoate has been extensively studied for its potential therapeutic applications in various neurological disorders such as depression, anxiety, and schizophrenia. It has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.
Propiedades
Fórmula molecular |
C18H28N2O5 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
1-(4-methylpiperazin-1-yl)propan-2-yl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C18H28N2O5/c1-13(12-20-8-6-19(2)7-9-20)25-18(21)14-10-15(22-3)17(24-5)16(11-14)23-4/h10-11,13H,6-9,12H2,1-5H3 |
Clave InChI |
QNLONBBBXLDKDU-UHFFFAOYSA-N |
SMILES |
CC(CN1CCN(CC1)C)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES canónico |
CC(CN1CCN(CC1)C)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Tert-butylphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294782.png)
![3-Benzyl-6-(2-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294788.png)
![3-(2-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294793.png)
![3-(2-chlorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294796.png)
![3-(2-chlorophenyl)-6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294797.png)
![3-(2-Chlorophenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294800.png)
![3-(2-Chlorophenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294801.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B294810.png)
![N-[2-(diethylamino)ethyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B294811.png)
![6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294813.png)
![6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294814.png)
![[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether](/img/structure/B294816.png)
![6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294817.png)
![3-Benzyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294819.png)